5-[3-(2,4-dichlorophenoxy)propyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione
Overview
Description
5-[3-(2,4-dichlorophenoxy)propyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione is a chemical compound with a unique structure that includes a dichlorophenoxy group, a propyl chain, and an oxadiazole-thione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(2,4-dichlorophenoxy)propyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione typically involves the reaction of 2,4-dichlorophenol with propyl bromide to form 3-(2,4-dichlorophenoxy)propyl bromide. This intermediate is then reacted with thiosemicarbazide under acidic conditions to form the oxadiazole-thione ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[3-(2,4-dichlorophenoxy)propyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
5-[3-(2,4-dichlorophenoxy)propyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anticancer properties.
Mechanism of Action
The mechanism of action of 5-[3-(2,4-dichlorophenoxy)propyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 5-[3-(2,4-dichlorophenoxy)propyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
- 5-[3-(2,4-dichlorophenoxy)propyl]-3-(3-methylphenyl)-1,2,4-oxadiazole
- 2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide
Uniqueness
5-[3-(2,4-dichlorophenoxy)propyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxadiazole-thione ring is particularly noteworthy for its potential reactivity and interactions with biological targets .
Properties
IUPAC Name |
5-[3-(2,4-dichlorophenoxy)propyl]-3H-1,3,4-oxadiazole-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O2S/c12-7-3-4-9(8(13)6-7)16-5-1-2-10-14-15-11(18)17-10/h3-4,6H,1-2,5H2,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKQBVSIGJJSLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCC2=NNC(=S)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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